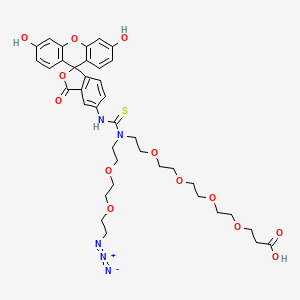

N-(Azido-PEG2)-N-Fluorescein-PEG4-acid

Description

Properties

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethyl-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H45N5O13S/c39-42-40-8-12-50-16-17-51-13-9-43(10-14-52-18-20-54-22-21-53-19-15-49-11-7-35(46)47)37(57)41-26-1-4-30-29(23-26)36(48)56-38(30)31-5-2-27(44)24-33(31)55-34-25-28(45)3-6-32(34)38/h1-6,23-25,44-45H,7-22H2,(H,41,57)(H,46,47) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJEUQTQEGQWTHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=S)N(CCOCCOCCN=[N+]=[N-])CCOCCOCCOCCOCCC(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H45N5O13S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701099059 | |

| Record name | 4,7,10,13-Tetraoxa-16-azaheptadecanoic acid, 16-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-17-[(3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl)amino]-17-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701099059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

811.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2086689-06-5 | |

| Record name | 4,7,10,13-Tetraoxa-16-azaheptadecanoic acid, 16-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-17-[(3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl)amino]-17-thioxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2086689-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,13-Tetraoxa-16-azaheptadecanoic acid, 16-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-17-[(3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl)amino]-17-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701099059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(Azido-PEG2)-N-Fluorescein-PEG4-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Azido-PEG2)-N-Fluorescein-PEG4-acid is a heterobifunctional, fluorescent polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation, imaging, and drug delivery applications. This molecule incorporates three key functional components: a terminal azide (B81097) group for click chemistry, a fluorescein (B123965) moiety for sensitive detection, and a carboxylic acid for covalent amide bond formation. The integrated PEG spacers (PEG2 and PEG4) enhance aqueous solubility, increase biocompatibility, and provide a flexible scaffold that minimizes steric hindrance during conjugation events.[1][2] This guide provides a comprehensive overview of its chemical properties, reaction mechanisms, and detailed experimental protocols for its application.

Molecular Structure and Functional Moieties

The unique architecture of this molecule offers a versatile platform for multi-step labeling and conjugation strategies.

-

Azido (N₃) Group: Serves as a bio-orthogonal handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry" reactions.[1][3][4] This allows for highly specific and efficient conjugation to alkyne-modified biomolecules or surfaces.[1][5]

-

Fluorescein Dye: A widely used fluorophore that provides a strong fluorescence signal, enabling straightforward detection and quantification in various assays, including fluorescence microscopy and flow cytometry.[1]

-

Carboxylic Acid (-COOH) Group: A terminal carboxyl group that can be activated to react with primary amines (e.g., lysine (B10760008) residues on proteins) to form stable amide bonds.[1][6] This reaction is typically mediated by carbodiimide (B86325) activators like EDC or HATU.[6][7]

-

PEG Spacers (PEG2 and PEG4): The short polyethylene glycol chains improve the molecule's solubility in aqueous buffers and reduce aggregation.[1][8] They also provide spatial separation between the conjugated molecules, preserving their biological activity.

Chemical and Physical Properties

The quantitative properties of N-(Azido-PEG2)-N-Fluorescein-PEG4-acid are critical for designing and executing successful experiments. The data below has been compiled from various suppliers.

| Property | Value | Source |

| Molecular Formula | C₃₈H₄₅N₅O₁₃S | [6][9] |

| Molecular Weight | 811.9 g/mol | [6][9] |

| CAS Number | 2086689-06-5 | [6][9] |

| Purity | >96% (typically ~98%) | [6][9] |

| Appearance | (Not specified, typically an orange/yellow solid) | |

| Solubility | Soluble in DMSO, DMF, Water | [8] |

| Storage Conditions | -20°C, protected from light and moisture | [1][6][8] |

Core Applications and Reaction Mechanisms

This molecule is a versatile tool for creating complex bioconjugates.[1] Its dual reactivity allows for sequential or orthogonal labeling strategies.

Logical Workflow for Dual Conjugation

The diagram below illustrates a typical workflow where a protein is first labeled via its amine groups using the carboxylic acid moiety, followed by a click chemistry reaction to attach an alkyne-modified molecule.

Experimental Protocols

The following sections provide detailed, generalized protocols for utilizing the key reactive groups of this linker. Optimization may be required for specific applications.

Protocol 1: Amine Labeling via Carboxylic Acid

This protocol details the conjugation of the linker's carboxylic acid to primary amines on a protein. This method is analogous to standard NHS-ester labeling procedures after in-situ activation of the carboxylic acid.[10]

Materials:

-

Protein of interest (in amine-free buffer, e.g., PBS or Borate)

-

N-(Azido-PEG2)-N-Fluorescein-PEG4-acid

-

Activation Reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)

-

Anhydrous DMSO or DMF

-

Conjugation Buffer: 0.1 M Sodium Phosphate or 0.1 M Sodium Bicarbonate, pH 8.3-8.5[11][12]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification system (e.g., spin desalting column or dialysis cassette)

Procedure:

-

Prepare Protein: Dissolve the protein in Conjugation Buffer at a concentration of 1-10 mg/mL.[12] Ensure the buffer is free of extraneous primary amines (like Tris).[13]

-

Prepare Linker Solution: Immediately before use, dissolve the linker in anhydrous DMSO or DMF to create a 10 mM stock solution.[11]

-

Activation: In a separate tube, mix the linker solution with EDC and NHS at equimolar ratios (e.g., 10 mM each) in DMSO or DMF and incubate for 15 minutes at room temperature to pre-activate the carboxylic acid, forming an NHS ester in situ.

-

Conjugation Reaction: Add the activated linker solution to the protein solution. The molar excess of linker to protein typically ranges from 5 to 20-fold.[12] Vortex gently to mix.

-

Incubation: Incubate the reaction for at least 4 hours at room temperature or overnight on ice, protected from light.[11]

-

Quenching (Optional): Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted linker.[14] Incubate for 30 minutes.[14]

-

Purification: Remove excess, unreacted linker and byproducts using a spin desalting column or by dialyzing against PBS.[14] The resulting azide-functionalized protein is now ready for subsequent click chemistry reactions.[14]

Protocol 2: Copper-Catalyzed Azide-Alkyne Click Chemistry (CuAAC)

This protocol describes the conjugation of the azide-labeled protein (from Protocol 4.1) to a molecule containing a terminal alkyne.

Materials:

-

Azide-labeled protein

-

Alkyne-containing molecule (e.g., alkyne-modified DNA, drug, or peptide)

-

Catalyst Stock Solutions:

-

Reaction Buffer: PBS or Tris-buffered saline (TBS)

Experimental Workflow for CuAAC Protein Labeling

Procedure:

-

Prepare Reaction Mixture: In a microfuge tube, combine the azide-labeled protein and a molar excess (typically 4-50 equivalents) of the alkyne-containing molecule in reaction buffer.[15]

-

Add Catalyst Components: Add the catalyst stock solutions to the reaction mixture in the following order, vortexing briefly after each addition:[15][16] a. Add THPTA ligand solution. b. Add CuSO₄ solution. c. Add freshly prepared Sodium Ascorbate solution to initiate the reaction.[15]

-

Incubation: Protect the reaction from light and incubate for 30-60 minutes at room temperature.[15] Longer incubation times may improve efficiency.[16]

-

Purification: Purify the final fluorescently labeled conjugate from excess reagents and catalyst using a desalting column, dialysis, or other appropriate chromatographic method.

Applications in Research and Development

The unique trifunctional nature of this reagent enables a wide range of applications:

-

Fluorescent Probes: Development of targeted fluorescent probes for cellular imaging and in-vivo studies.[1]

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach a fluorescent dye and a therapeutic agent to an antibody, facilitating studies on drug localization and uptake.

-

PROTAC Development: Can be incorporated as a fluorescent linker in Proteolysis Targeting Chimeras (PROTACs) to monitor their distribution and mechanism of action.[4]

-

Material Science: Immobilization of fluorescently tagged biomolecules onto surfaces or nanoparticles for diagnostic assays or advanced materials.[1]

Storage and Handling

-

Storage: Store the solid material at -20°C, desiccated, and protected from light.[1][6]

-

Handling: Equilibrate the vial to room temperature before opening to prevent moisture condensation.[13] Prepare solutions in anhydrous solvents like DMF or DMSO immediately before use, as the molecule can hydrolyze in aqueous solution over time.[13] Discard any unused reconstituted reagent.[13]

References

- 1. N-(Azido-PEG2)-N-Fluorescein-PEG4-acid, CAS 2086689-06-5 | AxisPharm [axispharm.com]

- 2. Fluorescein-PEG-azide | AxisPharm [axispharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. interchim.fr [interchim.fr]

- 6. N-(Azido-PEG2)-N-Fluorescein-PEG4-acid, 2086689-06-5 | BroadPharm [broadpharm.com]

- 7. N-(Azido-PEG3)-N-Fluorescein-PEG3-acid, 2100306-50-9 | BroadPharm [broadpharm.com]

- 8. Fluorescein-PEG-Azide, 2,000 MW | BroadPharm [broadpharm.com]

- 9. precisepeg.com [precisepeg.com]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. interchim.fr [interchim.fr]

- 12. lumiprobe.com [lumiprobe.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. benchchem.com [benchchem.com]

- 15. broadpharm.com [broadpharm.com]

- 16. vectorlabs.com [vectorlabs.com]

An In-depth Technical Guide to N-(Azido-PEG2)-N-Fluorescein-PEG4-acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, N-(Azido-PEG2)-N-Fluorescein-PEG4-acid. This molecule is a valuable tool in a wide range of research and development applications, from fundamental cell biology to the development of targeted therapeutics. Its unique structure, incorporating a fluorescent reporter, a bioorthogonal handle, and a reactive group for conjugation, makes it a versatile reagent for labeling, tracking, and linking biomolecules.

Core Structure and Functional Components

N-(Azido-PEG2)-N-Fluorescein-PEG4-acid is a complex molecule with distinct functional domains, each contributing to its utility in bioconjugation and imaging. The core structure consists of a central fluorescein (B123965) dye flanked by two polyethylene (B3416737) glycol (PEG) chains of different lengths. One PEG chain is terminated with an azide (B81097) group, while the other is terminated with a carboxylic acid.

The key components are:

-

Fluorescein: A widely used green fluorescent dye that allows for the visualization and tracking of the molecule and its conjugates using fluorescence microscopy and other fluorescence-based detection methods.[1][2]

-

Azide Group (-N3): This functional group is a key component for "click chemistry," a set of bioorthogonal reactions that are highly specific and efficient.[1][2][3] The azide group readily reacts with alkyne-modified molecules in the presence of a copper(I) catalyst (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) or with strained cyclooctynes without a catalyst (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC).[1][2]

-

Carboxylic Acid (-COOH): This functional group provides a reactive handle for conjugation to primary amines (-NH2) present in biomolecules such as proteins and peptides.[1][2][4] This reaction typically requires the use of carbodiimide (B86325) coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with an activator such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[4]

-

Polyethylene Glycol (PEG) Spacers (PEG2 and PEG4): The two PEG chains (a diethylene glycol and a tetraethylene glycol unit) act as flexible linkers.[1][2] They increase the overall hydrophilicity of the molecule, which improves its solubility in aqueous buffers and reduces non-specific binding to surfaces and other biomolecules.[1][2] The PEG spacers also mitigate steric hindrance, allowing the terminal functional groups to react more efficiently with their targets.[1][2]

A diagram illustrating the molecular structure is presented below:

Caption: A simplified diagram of the functional components of N-(Azido-PEG2)-N-Fluorescein-PEG4-acid.

Physicochemical and Spectral Properties

The quantitative data for N-(Azido-PEG2)-N-Fluorescein-PEG4-acid are summarized in the table below. These properties are crucial for designing and executing experiments, including calculating molar equivalents for reactions and setting up fluorescence detection instrumentation.

| Property | Value | Reference(s) |

| Chemical Formula | C38H45N5O13S | [4][5][6] |

| Molecular Weight | 811.9 g/mol | [4][5][6] |

| CAS Number | 2086689-06-5 | [4][5][6] |

| Purity | >96% or 98% (supplier dependent) | [4][6] |

| Appearance | Orange/yellow solid or viscous liquid | [7] |

| Solubility | Soluble in water, DMSO, DMF | [7] |

| Excitation Maximum (λex) | ~495 nm | [7] |

| Emission Maximum (λem) | ~515-520 nm | [7] |

| Storage Conditions | -20°C, protected from light | [4] |

Experimental Protocols

This section provides detailed methodologies for the two primary types of conjugation reactions involving N-(Azido-PEG2)-N-Fluorescein-PEG4-acid: copper-catalyzed azide-alkyne cycloaddition (CuAAC) and amine coupling.

General Workflow for Bioconjugation and Labeling

The versatility of this molecule allows for a dual-functionalization strategy. A typical experimental workflow involves first conjugating the carboxylic acid to a primary amine on a target biomolecule, followed by a click chemistry reaction to attach another molecule of interest.

Caption: A diagram illustrating a typical experimental workflow using the dual functionality of the molecule.

Protocol for Amine Coupling (Carboxylic Acid to Primary Amine)

This protocol describes the conjugation of the carboxylic acid moiety of N-(Azido-PEG2)-N-Fluorescein-PEG4-acid to a primary amine-containing biomolecule, such as a protein.

Materials:

-

N-(Azido-PEG2)-N-Fluorescein-PEG4-acid

-

Amine-containing biomolecule (e.g., protein)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

(Optional) N-Hydroxysuccinimide (NHS) or sulfo-NHS

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Reagent Preparation:

-

Equilibrate all reagents to room temperature before use.

-

Prepare a stock solution of N-(Azido-PEG2)-N-Fluorescein-PEG4-acid in anhydrous DMF or DMSO (e.g., 10 mg/mL).

-

Prepare a stock solution of EDC in Activation Buffer or anhydrous DMF/DMSO immediately before use (e.g., 10 mg/mL). If using NHS/sulfo-NHS, prepare a stock solution in a similar manner.

-

Dissolve the amine-containing biomolecule in Coupling Buffer at a suitable concentration (e.g., 2-10 mg/mL).

-

-

Activation of Carboxylic Acid:

-

In a microcentrifuge tube, combine the N-(Azido-PEG2)-N-Fluorescein-PEG4-acid stock solution with Activation Buffer.

-

Add a 1.5- to 5-fold molar excess of EDC to the carboxylic acid. If using, add a similar molar excess of NHS or sulfo-NHS.

-

Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

-

-

Conjugation to Amine:

-

Add the activated N-(Azido-PEG2)-N-Fluorescein-PEG4-acid mixture to the solution of the amine-containing biomolecule.

-

Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer if necessary.

-

Incubate for 2 hours to overnight at room temperature or 4°C with gentle stirring or rotation.

-

-

Quenching the Reaction:

-

Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

-

Incubate for 15-30 minutes at room temperature to quench any unreacted activated carboxylic acid groups.

-

-

Purification:

-

Remove excess, unreacted labeling reagent and byproducts by size-exclusion chromatography, dialysis, or other appropriate purification methods.

-

The purified, fluorescently labeled, and azide-functionalized biomolecule is now ready for the next step or for storage.

-

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azide group of the functionalized biomolecule (from the previous protocol) and an alkyne-containing molecule.

Materials:

-

Azide-functionalized biomolecule (from section 3.2)

-

Alkyne-containing molecule of interest

-

Copper(II) sulfate (B86663) (CuSO4)

-

Reducing agent: Sodium ascorbate (B8700270)

-

Copper ligand (e.g., THPTA, TBTA)

-

Reaction Buffer: PBS or Tris-buffered saline (TBS), pH 7-8

-

Purification system

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the alkyne-containing molecule in a compatible solvent (e.g., DMSO, water).

-

Prepare a 100 mM stock solution of CuSO4 in water.

-

Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).

-

Prepare a 100 mM stock solution of the copper ligand in DMSO or water.

-

-

Click Reaction:

-

In a microcentrifuge tube, dissolve the azide-functionalized biomolecule in the Reaction Buffer.

-

Add the alkyne-containing molecule to the reaction mixture. A 5- to 20-fold molar excess of the alkyne over the azide is typically used.

-

Prepare the copper catalyst premix: In a separate tube, add the copper ligand to the CuSO4 solution at a 1:1 to 5:1 molar ratio (ligand:copper).

-

Add the copper catalyst premix to the reaction mixture to a final concentration of 0.1-1 mM copper.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate to a final concentration of 1-5 mM.

-

Incubate the reaction for 1-4 hours at room temperature or 37°C. The reaction progress can be monitored by appropriate analytical techniques (e.g., SDS-PAGE with fluorescence imaging).

-

-

Purification:

-

Purify the final conjugate to remove the copper catalyst, excess reagents, and byproducts using size-exclusion chromatography, dialysis, or another suitable method.

-

Applications in Research and Drug Development

The unique trifunctional nature of N-(Azido-PEG2)-N-Fluorescein-PEG4-acid makes it suitable for a variety of applications:

-

Fluorescent Labeling and Imaging: The fluorescein moiety allows for direct visualization of tagged biomolecules in cells and tissues, enabling studies of protein localization, trafficking, and dynamics.[1][2]

-

Bioconjugation and Probe Development: This molecule can be used to link two different biomolecules together, creating bifunctional probes.[1][2] For example, a protein can be linked to a nucleic acid or a small molecule drug.

-

Targeted Drug Delivery: The linker can be used to construct antibody-drug conjugates (ADCs) or other targeted delivery systems. An antibody can be conjugated via the carboxylic acid, and a therapeutic agent can be attached via the azide group. The fluorescein component allows for tracking the delivery and biodistribution of the conjugate.

-

PROTAC Development: In the context of Proteolysis Targeting Chimeras (PROTACs), this linker can be used to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, with the fluorescein serving as a reporter for cellular uptake and distribution studies.

-

Materials Science: The reactive handles allow for the incorporation of fluorescent and bioorthogonal functionalities into polymers, nanoparticles, and other materials for the development of biosensors and functionalized surfaces.[1]

Conclusion

N-(Azido-PEG2)-N-Fluorescein-PEG4-acid is a powerful and versatile chemical tool for researchers in the life sciences and drug development. Its combination of a fluorescent reporter, a bioorthogonal azide handle, and a reactive carboxylic acid, all connected by hydrophilic PEG spacers, provides a robust platform for the synthesis of complex bioconjugates. The detailed protocols and structural information provided in this guide should enable researchers to effectively utilize this reagent in their experimental workflows to advance their scientific goals.

References

- 1. N-(Azido-PEG2)-N-Fluorescein-PEG4-acid, CAS 2086689-06-5 | AxisPharm [axispharm.com]

- 2. Fluorescein-PEG-Azide, 2,000 MW | BroadPharm [broadpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. N-(Azido-PEG2)-N-Fluorescein-PEG4-acid, 2086689-06-5 | BroadPharm [broadpharm.com]

- 5. Fluorescein-PEG4-azide | fluorescent PEG analogue | CAS# 1454662-54-4 | InvivoChem [invivochem.com]

- 6. precisepeg.com [precisepeg.com]

- 7. nanocs.net [nanocs.net]

N-(Azido-PEG2)-N-Fluorescein-PEG4-acid: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of N-(Azido-PEG2)-N-Fluorescein-PEG4-acid, a heterobifunctional linker commonly utilized in bioconjugation, drug delivery, and molecular imaging. Understanding the physicochemical properties of this reagent is critical for its effective application, ensuring reproducibility and reliability in experimental workflows.

Core Concepts: Solubility

The solubility of a compound is a critical parameter for its handling, formulation, and biological application. The structure of N-(Azido-PEG2)-N-Fluorescein-PEG4-acid, featuring both hydrophobic (fluorescein) and hydrophilic (PEG, carboxylic acid) moieties, results in a nuanced solubility profile.

Factors Influencing Solubility

The solubility of this molecule is primarily influenced by the polyethylene (B3416737) glycol (PEG) chains. PEGylation is a well-established method to enhance the aqueous solubility of hydrophobic molecules.[1][2] The PEG2 and PEG4 spacers in this compound are designed to increase its solubility in aqueous buffers and to minimize steric hindrance.[3]

Solubility Data

| Solvent Class | Solvent Examples | Expected Solubility | Rationale & Remarks |

| Aqueous Buffers | PBS, HEPES, TRIS | Moderately Soluble | The hydrophilic PEG chains and the terminal carboxylic acid group enhance water solubility.[4] However, the hydrophobic fluorescein (B123965) core may limit high concentrations. Solubility is expected to be pH-dependent, increasing at higher pH values where the carboxylic acid is deprotonated. |

| Polar Aprotic Solvents | DMSO, DMF | Highly Soluble | These solvents are effective at solvating both the polar and nonpolar regions of the molecule. Supplier data for similar compounds frequently lists DMSO and DMF as recommended solvents.[5] |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Soluble | PEG itself is soluble in chlorinated solvents, and these are often used in the synthesis and purification of such molecules.[6] |

| Polar Protic Solvents | Ethanol, Methanol | Soluble | The polarity of these solvents allows for favorable interactions with the PEG chains. |

| Nonpolar Solvents | Hexane, Toluene | Poorly Soluble | The overall polarity of the molecule, dominated by the PEG chains and the fluorescein dye, leads to poor solubility in nonpolar solvents. |

Note: It is recommended to prepare stock solutions in a high-quality anhydrous polar aprotic solvent such as DMSO or DMF and then dilute into the desired aqueous buffer.

Core Concepts: Stability

The stability of N-(Azido-PEG2)-N-Fluorescein-PEG4-acid is a multifaceted issue, with several factors potentially leading to its degradation. These include sensitivity to light (photostability), temperature (thermal stability), and hydrolysis.

Photostability

The fluorescein moiety is susceptible to photobleaching, an irreversible photochemical destruction of the fluorophore upon exposure to light.[7] This can lead to a loss of fluorescent signal in imaging applications. While PEGylation can enhance the photostability of fluorescent dyes, it is crucial to handle and store fluorescein-containing compounds with protection from light.[1][2]

Thermal Stability

The azide (B81097) group in the molecule is an energetic functional group.[8] The thermal stability of organic azides is dependent on their molecular structure, with a higher carbon-to-nitrogen ratio generally correlating with greater stability.[9] While aliphatic azides are relatively stable, they can decompose at elevated temperatures.[10] It is recommended to avoid high temperatures during handling and storage.

Hydrolytic Stability

The molecule contains ester bonds within the PEG linkers (depending on the specific synthetic route) and a thiourea (B124793) linkage connecting the fluorescein. Ester bonds are susceptible to hydrolysis, especially at non-neutral pH.[11] The rate of hydrolysis is influenced by factors such as pH, temperature, and steric hindrance around the ester group.[12]

Stability Summary

| Stability Type | Key Moiety | Potential Degradation | Mitigation Strategies |

| Photostability | Fluorescein | Photobleaching, loss of fluorescence | Store in the dark, use amber vials, minimize light exposure during experiments.[8] |

| Thermal Stability | Azide | Decomposition, release of nitrogen gas | Store at recommended low temperatures (e.g., -20°C), avoid excessive heat.[9] |

| Hydrolytic Stability | Ester Linkages (potential) | Cleavage of the PEG chain | Use at or near neutral pH, prepare fresh solutions, avoid prolonged storage in aqueous buffers. |

| General Handling | Entire Molecule | Oxidation, moisture-related degradation | Store in a sealed container under an inert atmosphere (e.g., argon or nitrogen), avoid repeated freeze-thaw cycles. |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the solubility and stability of N-(Azido-PEG2)-N-Fluorescein-PEG4-acid.

Protocol for Determining Aqueous Solubility

This protocol is based on the visual inspection method and can be adapted for quantitative analysis using UV-Vis spectroscopy.

Materials:

-

N-(Azido-PEG2)-N-Fluorescein-PEG4-acid

-

High-purity water or desired aqueous buffer (e.g., PBS, pH 7.4)

-

Vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer and cuvettes

Procedure:

-

Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

-

Create a series of dilutions of the stock solution into the aqueous buffer of interest.

-

Vortex each dilution thoroughly for 1 minute.[13]

-

Visually inspect each solution for any signs of precipitation or cloudiness against a dark background.[13]

-

For a more quantitative assessment, centrifuge the solutions at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet any undissolved compound.[13]

-

Carefully remove the supernatant and measure its absorbance at the maximum absorption wavelength of fluorescein (~494 nm).

-

Compare the absorbance to a standard curve of the compound in the organic solvent to determine the concentration. The highest concentration that remains clear is the approximate solubility.

Protocol for Photostability Testing (Based on ICH Q1B Guidelines)

This protocol provides a standardized approach to assess the photostability of the compound.[14][15][16]

Materials:

-

N-(Azido-PEG2)-N-Fluorescein-PEG4-acid solution in a transparent, inert solvent (e.g., water or methanol).

-

Photostability chamber equipped with a light source capable of emitting both visible and UVA light (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps).

-

UV-Vis spectrophotometer or HPLC system with a photodiode array (PDA) detector.

-

Control samples wrapped in aluminum foil to protect from light.

Procedure:

-

Prepare a solution of the compound at a known concentration.

-

Place the solution in a chemically inert and transparent container.

-

Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[15][16]

-

Place a control sample, protected from light, under the same temperature and humidity conditions.

-

At specified time points, withdraw aliquots of the exposed and control samples.

-

Analyze the samples by UV-Vis spectroscopy to monitor changes in the absorbance spectrum of fluorescein or by HPLC to quantify the parent compound and detect any degradation products.

-

Compare the results from the light-exposed sample to the dark control to determine the extent of photodegradation.

Visualizations

Logical Workflow for Solubility and Stability Assessment

Caption: A logical workflow for assessing the solubility and stability of the compound.

Potential Degradation Pathways

Caption: A diagram illustrating the potential degradation pathways of the molecule.

References

- 1. Fluorescent PEG | AxisPharm [axispharm.com]

- 2. Fluorescent PEG derivatives - Biochempeg.com [biochempeg.com]

- 3. N-(Azido-PEG2)-N-Fluorescein-PEG4-acid, CAS 2086689-06-5 | AxisPharm [axispharm.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Fluorescein-PEG4-azide, 1454662-54-4 | BroadPharm [broadpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. safety.pitt.edu [safety.pitt.edu]

- 9. benchchem.com [benchchem.com]

- 10. Organic azide - Wikipedia [en.wikipedia.org]

- 11. Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds with tunable degradation and mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lubesngreases.com [lubesngreases.com]

- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 14. youtube.com [youtube.com]

- 15. database.ich.org [database.ich.org]

- 16. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide to Trifunctional PEG Linkers for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of trifunctional polyethylene (B3416737) glycol (PEG) linkers, versatile tools in the field of bioconjugation. From their core structure to their application in advanced therapeutics and research, this document details the quantitative properties, experimental applications, and underlying principles of these powerful molecules.

Introduction to Trifunctional PEG Linkers

Trifunctional PEG linkers are a class of chemical crosslinkers that possess three reactive functional groups, allowing for the covalent linkage of up to three distinct molecules. These linkers are built upon a flexible, hydrophilic polyethylene glycol backbone, which imparts favorable physicochemical properties to the resulting bioconjugates. The presence of three reactive moieties makes them ideal for constructing complex architectures such as antibody-drug conjugates (ADCs) with multiple payloads, targeted imaging agents, and branched dendritic structures.[1][2]

The functional groups on a trifunctional PEG linker can be identical (homotrifunctional) or different (heterotrifunctional). Heterotrifunctional linkers are particularly valuable as they enable sequential and controlled conjugation of different molecules through orthogonal chemistries.[3] This precise control is critical in the development of sophisticated bioconjugates where specific stoichiometry and spatial orientation are paramount.

Key Advantages of Using Trifunctional PEG Linkers:

-

Enhanced Solubility and Reduced Aggregation: The hydrophilic PEG backbone increases the aqueous solubility of hydrophobic molecules, mitigating aggregation issues often encountered with complex bioconjugates.[4]

-

Increased Drug-to-Antibody Ratio (DAR): In the context of ADCs, trifunctional linkers can be used to attach multiple drug molecules to a single antibody, potentially increasing the therapeutic potency.[4]

-

Prolonged Circulation Half-Life: The PEG moiety increases the hydrodynamic radius of the conjugate, which can reduce renal clearance and extend its circulation time in the body.

-

Reduced Immunogenicity: The PEG chain can mask epitopes on the surface of proteins, reducing the likelihood of an immune response.

-

Spatial Control: The defined length of the PEG spacer provides precise control over the distance between the conjugated molecules.

Quantitative Data of Representative Trifunctional PEG Linkers

The selection of a suitable trifunctional PEG linker is dictated by the specific requirements of the bioconjugation strategy, including the desired functional groups, PEG chain length, and overall molecular weight. The following tables summarize the quantitative data for a selection of commercially available heterotrifunctional PEG linkers.

Table 1: Heterotrifunctional PEG Linkers with Amine, Alkyne, and Carboxylic Acid/Hydroxyl Functionalities

| Product Name | Functional Group 1 | Functional Group 2 | Functional Group 3 | Molecular Weight (Da) | PEG Units | Supplier |

| Amine-PEG-Alkyne-COOH | Amine (-NH₂) | Alkyne (-C≡CH) | Carboxylic Acid (-COOH) | 1000 - 10000 | Variable | CD Bioparticles[5], NSP-Functional Polymers & Copolymers[1] |

| Amine-PEG-Alkyne-OH | Amine (-NH₂) | Alkyne (-C≡CH) | Hydroxyl (-OH) | 1000 - 5000 | Variable | CD Bioparticles[5], NSP-Functional Polymers & Copolymers[1] |

Table 2: Heterotrifunctional PEG Linkers with Azide (B81097), Amine, and Carboxylic Acid/Hydroxyl Functionalities

| Product Name | Functional Group 1 | Functional Group 2 | Functional Group 3 | Molecular Weight (Da) | PEG Units | Supplier |

| Azide-Amine-PEG-COOH | Azide (-N₃) | Amine (-NH₂) | Carboxylic Acid (-COOH) | 2000 - 5000 | Variable | CD Bioparticles[5], NSP-Functional Polymers & Copolymers[1] |

| Azide-Amine-PEG-OH | Azide (-N₃) | Amine (-NH₂) | Hydroxyl (-OH) | 2000 - 5000 | Variable | CD Bioparticles[5], NSP-Functional Polymers & Copolymers[1] |

Table 3: Trifunctional PEG Linkers with Orthogonal Protecting Groups

| Product Name | Functional Group 1 | Functional Group 2 | Functional Group 3 | Molecular Weight (Da) | PEG Units | Supplier |

| Boc-Amine-Alkyne-PEG-COOH | Boc-Protected Amine | Alkyne (-C≡CH) | Carboxylic Acid (-COOH) | 1000 - 5000 | Variable | NSP-Functional Polymers & Copolymers[1] |

| Fmoc-Amine-Azide-PEG-COOH | Fmoc-Protected Amine | Azide (-N₃) | Carboxylic Acid (-COOH) | 2000 - 5000 | Variable | NSP-Functional Polymers & Copolymers[1] |

| 1-(PEG-Amine)-2,3-(PEG4-Azide) | Amine (-NH₂) | Azide (-N₃) | Azide (-N₃) | 683.8 | 5 | BroadPharm[2] |

Note: The exact linker arm length can vary depending on the number of PEG units. The contribution of a single ethylene (B1197577) glycol unit is approximately 3.5 Å.[]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a heterotrifunctional PEG linker and its sequential use in bioconjugation.

Synthesis of a Heterotrifunctional PEG Linker with Orthogonal Protecting Groups

This protocol describes a general strategy for synthesizing a heterotrifunctional PEG linker with an azide, a protected amine (Boc), and a hydroxyl group, allowing for sequential conjugation reactions. The synthesis involves the modification of a commercially available bifunctional PEG.

Materials:

-

α-Hydroxy-ω-azido PEG (HO-PEG-N₃)

-

Di-tert-butyl dicarbonate (B1257347) (Boc)₂O

-

4-(Dimethylamino)pyridine (DMAP)

-

Triethylamine (B128534) (TEA)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Boc Protection of an Amino-PEG-Alcohol: (This step is conceptual if starting from a hydroxyl-azido PEG; a more direct synthesis would involve stepwise PEG synthesis with protected monomers). A more direct approach starts with a commercially available or synthesized heterobifunctional PEG. For this protocol, we will assume the synthesis of an Azide-PEG-Amine linker followed by protection.

-

Synthesis of α-Mesylate-ω-azido PEG: Dissolve HO-PEG-N₃ (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM under an inert atmosphere (e.g., argon). Cool the solution to 0°C in an ice bath.

-

Add methanesulfonyl chloride (MsCl) (1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylated product.

-

Conversion to α-Amino-ω-azido PEG: Dissolve the crude mesylated PEG in DMF and add sodium azide (3 equivalents). Heat the reaction to 80°C and stir for 24 hours. This step is for creating a diazido PEG. For an amino group, one would use a different nucleophile like potassium phthalimide (B116566) followed by hydrazinolysis. A more direct route to an amino group from the mesylate is displacement with ammonia.

-

Orthogonal Protection: To achieve a heterotrifunctional linker with orthogonal reactivity, one would typically employ a strategy of sequential protection and deprotection.[7] For instance, starting with a diol-PEG, one end could be selectively protected, the other functionalized, followed by deprotection and functionalization of the first end.

A more practical approach for many researchers is to purchase a pre-made heterotrifunctional linker with the desired functionalities and protecting groups.

Sequential Conjugation using a Heterotrifunctional PEG Linker (e.g., Azide-PEG-Amine(Boc)-COOH)

This protocol outlines the sequential conjugation of three different molecules (a protein, a fluorescent dye, and a targeting ligand) to a heterotrifunctional PEG linker.

Materials:

-

Azide-PEG-Amine(Boc)-COOH linker

-

Molecule 1 (with an alkyne group for click chemistry)

-

Molecule 2 (an NHS ester-activated fluorescent dye)

-

Molecule 3 (a targeting ligand with a primary amine)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Trifluoroacetic acid (TFA)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

-

N-Hydroxysuccinimide (NHS)

-

Dimethylformamide (DMF)

-

Phosphate-buffered saline (PBS)

-

Size-exclusion chromatography (SEC) column

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

Step 1: Click Chemistry Conjugation of Molecule 1

-

Dissolve the Azide-PEG-Amine(Boc)-COOH linker and Molecule 1 (with an alkyne group) in a mixture of water and t-butanol.

-

Add a freshly prepared solution of sodium ascorbate followed by CuSO₄.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, purify the conjugate by RP-HPLC to remove unreacted starting materials and copper catalyst. Lyophilize the purified product.

Step 2: Deprotection of the Boc-Protected Amine

-

Dissolve the purified conjugate from Step 1 in a solution of 95% TFA in DCM.

-

Stir the reaction at room temperature for 1-2 hours.

-

Remove the TFA and solvent under reduced pressure. Co-evaporate with toluene (B28343) to remove residual TFA.

-

The resulting product is the deprotected amine, which can be used directly in the next step.

Step 3: NHS Ester Conjugation of Molecule 2 (Fluorescent Dye)

-

Dissolve the deprotected conjugate from Step 2 in DMF.

-

Add the NHS ester-activated fluorescent dye (Molecule 2) and a non-nucleophilic base such as diisopropylethylamine (DIPEA).

-

Stir the reaction at room temperature for 4-6 hours, protected from light.

-

Monitor the reaction by LC-MS.

-

Purify the product by RP-HPLC.

Step 4: Carboxylic Acid Activation and Conjugation of Molecule 3 (Targeting Ligand)

-

Dissolve the purified conjugate from Step 3 in anhydrous DMF.

-

Add NHS and DCC to activate the carboxylic acid group.

-

Stir at room temperature for 4 hours.

-

Filter to remove the dicyclohexylurea byproduct.

-

Add the targeting ligand (Molecule 3, with a primary amine) to the filtrate.

-

Stir the reaction at room temperature for 12-24 hours.

-

Purify the final trifunctional conjugate by SEC followed by RP-HPLC.

Purification and Characterization of Trifunctional Bioconjugates

Purification by HPLC:

-

Size-Exclusion Chromatography (SEC-HPLC): This technique is useful for separating the final conjugate from smaller, unreacted molecules. A typical system might use a TSKgel G3000SWxl column with a mobile phase of phosphate (B84403) buffer containing NaCl.[8]

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is used for the purification of intermediates and the final conjugate, providing higher resolution based on hydrophobicity. A C18 column is commonly used with a gradient of water and acetonitrile, both containing 0.1% TFA.

Characterization by Mass Spectrometry:

-

MALDI-TOF Mass Spectrometry: This is a powerful technique for determining the molecular weight of the final conjugate and assessing the success of each conjugation step.

-

Sample Preparation: Mix the purified conjugate with a suitable matrix (e.g., sinapinic acid for larger proteins, α-cyano-4-hydroxycinnamic acid for smaller molecules) on a MALDI target plate and allow it to dry.

-

Analysis: Acquire the mass spectrum in the appropriate mass range. The spectrum of a PEGylated protein will show a distribution of peaks corresponding to the different numbers of PEG units.[9][10] The mass shift after each conjugation step should correspond to the molecular weight of the added molecule.

-

Visualizations of Workflows and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to trifunctional PEG linkers.

General Structure of a Heterotrifunctional PEG Linker

Caption: Basic structure of a heterotrifunctional PEG linker with three distinct functional groups.

Experimental Workflow for Sequential Bioconjugation

Caption: Workflow for sequential bioconjugation using a heterotrifunctional linker with a protected functional group.

Application in a FRET-based Assay for Protein-Protein Interaction

Trifunctional PEG linkers can be used to assemble Förster Resonance Energy Transfer (FRET) probes to study protein-protein interactions within a signaling pathway. For example, a linker can be used to conjugate a donor fluorophore, an acceptor fluorophore, and a molecule that binds to a specific protein of interest.

Caption: A trifunctional PEG linker assembles a FRET probe to detect the interaction between Protein A and Protein B.

This guide provides a foundational understanding of trifunctional PEG linkers for bioconjugation. For specific applications, it is crucial to consult the technical data sheets of commercial suppliers and the relevant scientific literature.

References

- 1. Trifunctional PEGs Archives - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]

- 2. 1-(PEG-Amine)-2,3-(PEG4-Azide) HCl salt | BroadPharm [broadpharm.com]

- 3. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NHS-Functionalized THP Derivative for Efficient Synthesis of Kit-Based Precursors for 68Ga Labeled PET Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trifunctional PEGs - CD Bioparticles [cd-bioparticles.net]

- 7. d-nb.info [d-nb.info]

- 8. enovatia.com [enovatia.com]

- 9. researchgate.net [researchgate.net]

- 10. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Azide-Fluorescein-Acid Heterobifunctional Linkers

This guide provides a comprehensive overview of the synthesis of azide-fluorescein-acid heterobifunctional linkers, invaluable tools in biological research and drug development. These linkers possess a fluorescent fluorescein (B123965) core for detection, a terminal azide (B81097) group for bioorthogonal "click" chemistry, and a carboxylic acid for covalent attachment to amine-containing biomolecules. This unique combination of functionalities enables the precise labeling and tracking of proteins, nucleic acids, and other targets.

Core Synthesis Pathway

The primary synthetic route to azide-fluorescein-acid involves a multi-step process starting from a commercially available carboxyfluorescein isomer, typically a mixture of 5- and 6-carboxyfluorescein. The key transformations include nitration, reduction of the nitro group to an amine, and subsequent conversion of the amine to an azide via a diazotization reaction.

Diagram of the Synthesis Pathway

Caption: Synthetic pathway for Azide-Fluorescein-Acid.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the synthesis of an azide-fluorescein-acid linker.

Nitration of 5(6)-Carboxyfluorescein

This procedure introduces a nitro group onto the fluorescein core, which is a precursor to the amine.

-

Materials:

-

5(6)-Carboxyfluorescein

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice bath

-

Stir plate and stir bar

-

Round bottom flask

-

Dropping funnel

-

-

Procedure:

-

In a round bottom flask, dissolve 5(6)-carboxyfluorescein in concentrated sulfuric acid at 0°C with stirring.

-

Slowly add a solution of concentrated nitric acid in concentrated sulfuric acid dropwise via a dropping funnel, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours.

-

Carefully pour the reaction mixture over crushed ice to precipitate the product.

-

Filter the resulting solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

-

Reduction of 5(6)-Carboxy-nitrofluorescein to 5(6)-Amino-carboxyfluorescein

The nitro group is reduced to an amine, providing the handle for subsequent diazotization.

-

Materials:

-

5(6)-Carboxy-nitrofluorescein

-

Sodium Dithionite (B78146) (Na₂S₂O₄)

-

Deionized water

-

Heating mantle

-

-

Procedure:

-

Suspend the 5(6)-carboxy-nitrofluorescein in a solution of ammonium hydroxide and deionized water.

-

Heat the mixture with stirring and add sodium dithionite portion-wise. The color of the solution should change, indicating the reduction.

-

Continue heating and stirring for 1-3 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the aminofluorescein product.

-

Filter the solid, wash with water, and dry under vacuum.

-

Synthesis of Azide-Fluorescein-Acid from 5(6)-Amino-carboxyfluorescein

This final step converts the amine to the azide functionality.

-

Materials:

-

5(6)-Amino-carboxyfluorescein

-

Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Sodium Azide (NaN₃)

-

Ice bath

-

-

Procedure:

-

Dissolve the 5(6)-amino-carboxyfluorescein in dilute hydrochloric acid at 0°C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to form the diazonium salt. Stir for 15-30 minutes at 0°C.

-

In a separate flask, dissolve sodium azide in water and cool to 0°C.

-

Slowly add the diazonium salt solution to the sodium azide solution with vigorous stirring, keeping the temperature at 0°C.

-

Allow the reaction to proceed for 1-2 hours at 0°C.

-

The azide-fluorescein-acid product will precipitate. Filter the solid, wash with cold water, and dry under vacuum in the dark.

-

Quantitative Data Summary

The following table summarizes typical yields and key characterization data for the synthesis of an azide-fluorescein-acid linker. Actual results may vary depending on reaction scale and specific conditions.

| Step | Reactant | Product | Typical Yield (%) | Purification Method | Key Characterization |

| 1. Nitration | 5(6)-Carboxyfluorescein | 5(6)-Carboxy-nitrofluorescein | 70-85 | Precipitation and washing | ¹H NMR, Mass Spectrometry |

| 2. Reduction | 5(6)-Carboxy-nitrofluorescein | 5(6)-Amino-carboxyfluorescein | 60-75 | Precipitation and washing | ¹H NMR, Mass Spectrometry |

| 3. Diazotization & Azidation | 5(6)-Amino-carboxyfluorescein | Azide-Fluorescein-Acid | 40-60 | Precipitation, Column Chromatography | IR (azide stretch), ¹H NMR, MS |

Application: Bioconjugation Workflow

The azide-fluorescein-acid linker is designed for a two-step bioconjugation process. First, the carboxylic acid is activated and coupled to an amine on a biomolecule. Second, the azide is used for a "click" reaction with an alkyne-modified partner.

Diagram of a Typical Bioconjugation Workflow

Caption: Bioconjugation using Azide-Fluorescein-Acid.

The Strategic Advantage of PEG Spacers in Fluorescent Probe Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of molecular biology and drug development, the precise visualization and tracking of biomolecules are fundamental to progress. Fluorescent probes, which covalently link a fluorophore to a target-binding moiety, are indispensable tools in this pursuit. However, the inherent properties of many fluorophores and their immediate proximity to the target can introduce significant challenges, including poor solubility, non-specific binding, and altered biological activity. The incorporation of polyethylene (B3416737) glycol (PEG) spacers has emerged as a critical strategy to overcome these limitations, dramatically enhancing the performance and reliability of fluorescent probes.

This technical guide provides a comprehensive overview of the core principles, benefits, and practical applications of PEG spacers in fluorescent probe design. It delves into the quantitative impact of PEGylation on probe performance, offers detailed experimental methodologies for evaluation, and illustrates key concepts and workflows through diagrams.

Core Principles: The Multifaceted Role of PEG Spacers

The advantages conferred by PEG spacers stem from the unique physicochemical properties of the polyethylene glycol chain: its hydrophilicity, flexibility, biocompatibility, and neutral charge.[1] When integrated into a fluorescent probe, a PEG linker acts as a versatile intermediary with several key functions.

1. Improved Hydrophilicity and Solubility: Many organic fluorophores are hydrophobic, leading to aggregation and poor solubility in aqueous biological environments. A hydrophilic PEG spacer significantly enhances the overall water solubility of the probe, preventing aggregation and ensuring more reliable and reproducible results in assays.[1][2]

2. Reduced Non-Specific Binding: The highly hydrophilic and flexible PEG chain creates a hydration shell around the probe.[1] This "shielding" effect masks the often-hydrophobic fluorophore and reduces non-specific interactions with proteins, lipids, and cell membranes.[1][3] The direct consequence is a significant reduction in background signal, leading to a markedly improved signal-to-noise ratio in imaging and detection experiments.[1]

3. Enhanced In Vivo Stability and Pharmacokinetics: PEGylation is a well-established strategy for improving the in vivo characteristics of therapeutic molecules.[1][4] By increasing the hydrodynamic radius of the probe, PEGylation can reduce renal clearance, leading to a longer circulation half-life.[5][6] This extended presence in the body allows for more effective target accumulation. Furthermore, the "stealth" properties provided by the PEG chain can shield the probe from enzymatic degradation and reduce its immunogenicity.[1][5]

4. Increased Flexibility and Target Accessibility: The flexible nature of the PEG spacer arm allows the attached fluorophore greater rotational freedom and positions it at a distance from the targeting ligand.[1][2] This spatial separation is crucial for minimizing steric hindrance, ensuring that the targeting moiety can freely access its biological target without interference from the fluorophore.[5]

The "PEG-Fluorochrome Shielding" Approach

A significant advancement in probe design is the concept of "PEG-fluorochrome shielding." In this approach, a larger PEG chain (e.g., 5 kDa) is used not just as a linker but as a means to create a protective microenvironment around the fluorophore.[3][7] This shielding has been demonstrated to block troublesome interactions between fluorochromes that lead to self-quenching, thereby enhancing their quantum yield and fluorescence lifetime.[3] Concurrently, the PEG shield minimizes non-specific interactions with biomolecules, while a shorter, separate linker can still effectively present the targeting peptide to its receptor.[3]

Quantitative Impact of PEG Spacers on Probe Performance

The theoretical benefits of PEGylation are substantiated by clear quantitative improvements in fluorescent probe performance across various metrics.

| Performance Metric | Probe without PEG Spacer | Probe with PEG Spacer | Key Observation | Reference(s) |

| Non-Specific Cell Binding (Fluorescence a.u.) | 79.7 | 3.1 (with 5 kDa PEG) | Over 95% reduction in non-specific binding to cells. | [3] |

| Integrin-Specific Binding (Fluorescence a.u.) | 6.3 (RGD - RAD) | 6.5 (RGD - RAD) | Specific targeting is maintained and unaffected by PEGylation. | [3] |

| Quantum Yield | 0.053 | 0.16 (with PEG) | A threefold increase in quantum yield upon PEGylation. | [7] |

| Covalent Binding to mAb (%) | 21.8% | 70.9% (PEG4), 85.5% (PEG8) | Short PEG linkers dramatically increase covalent conjugation efficiency. | [8] |

| Fluorescence Increase in Serum (1h) | 79.7% | 41.8% (PEG4), 40.4% (PEG8) | PEGylated probes show significantly higher stability in serum. | [8] |

| Tumor-to-Liver Ratio (3d post-injection) | Lower | 6.9 | High tumor-to-background ratios achieved with PEGylated probes. | [8] |

| Binding Affinity (IC50, nM) | 3.1 ± 0.2 (PEG2) | 5.8 ± 0.3 (PEG6) | Minor variations in binding affinity with short PEG linker length. | [9] |

Table 1: Summary of quantitative data comparing the performance of fluorescent probes with and without PEG spacers. The data highlights significant improvements in reducing non-specific binding and enhancing stability and quantum yield while maintaining specific target affinity.

Experimental Protocols and Methodologies

Synthesizing and evaluating PEGylated fluorescent probes involves a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.

Protocol 1: Synthesis of a PEGylated, Targeted Fluorescent Probe

This protocol provides a general workflow for synthesizing a probe with a targeting peptide (e.g., RGD), a PEG spacer, a fluorophore (e.g., a cyanine (B1664457) dye), and often a chelator (e.g., DOTA) for multimodal imaging.[3]

Materials:

-

Targeting peptide with a reactive group (e.g., cRGD-PEG4-DBCO)

-

Multifunctional module with azide (B81097) group

-

Fluorophore acid (e.g., CyAL5.5 Acid)

-

PEG-NHS ester (e.g., PEG-5K-NHS)

-

PyBOP, DMF, DIPEA, TFA, DMSO

-

Solid-phase peptide synthesis (SPPS) reagents

Procedure:

-

Synthesis of Linker-Targeting Vehicle: Synthesize the targeting peptide (e.g., cRGD) on a solid support using standard Fmoc-SPPS chemistry. Incorporate a short PEG linker (e.g., PEG4) and a reactive handle for click chemistry, such as DBCO (dibenzocyclooctyne).

-

Synthesis of Multifunctional Module: a. On a separate resin, assemble a core structure, often lysine-based, to provide multiple functionalization points. b. Attach the fluorophore (e.g., CyAL5.5) to one of the amine groups using a coupling agent like PyBOP in DMF with DIPEA. c. Attach a chelator for radiolabeling (e.g., DOTA) to another available site. d. Cleave the module from the resin and deprotect using TFA.

-

PEGylation of the Multifunctional Module: React the deprotected multifunctional module with a molar excess of PEG-NHS ester (e.g., 5 kDa PEG-NHS) in DMSO to attach the large PEG shield.

-

Click Chemistry Conjugation: Perform a copper-free click reaction by mixing the PEGylated multifunctional module (containing an azide) with the linker-targeting vehicle (containing DBCO) in DMSO.

-

Purification: Purify the final PEGylated fluorescent probe using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.

Protocol 2: Evaluating Non-Specific Binding by Flow Cytometry (FACS)

This method quantifies the reduction in non-specific binding to cells mediated by the PEG spacer.[3]

Materials:

-

Target-negative cell line (e.g., BT-20 for an RGD-targeted probe)

-

PEGylated and non-PEGylated fluorescent probes

-

Cell culture medium (e.g., DMEM)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Seed the target-negative cells in appropriate culture plates and allow them to adhere overnight.

-

Probe Incubation: Prepare a series of dilutions of the fluorescent probes (with and without PEG spacers) in cell culture medium.

-

Remove the culture medium from the cells and wash once with PBS.

-

Add the probe solutions to the cells and incubate for a specified time (e.g., 1 hour) at 37°C.

-

Washing: After incubation, remove the probe solutions and wash the cells three times with cold PBS to remove any unbound probes.

-

Cell Detachment: Detach the cells from the plate using a non-enzymatic cell dissociation solution (e.g., trypsin-EDTA).

-

FACS Analysis: Resuspend the cells in FACS buffer (PBS with 1% BSA). Analyze the cell-associated fluorescence using a flow cytometer.

-

Data Analysis: Quantify the mean fluorescence intensity (MFI) for each condition. A significant drop in MFI for the PEGylated probe compared to the non-PEGylated version indicates a reduction in non-specific binding.

Protocol 3: In Vivo Tumor Targeting and Biodistribution Studies

This protocol assesses the ability of a PEGylated probe to specifically accumulate at a tumor site in a preclinical model.[3]

Materials:

-

Animal model with xenograft tumors (e.g., mice with BT-20 tumors)

-

PEGylated targeted probe (e.g., ¹¹¹In-labeled RGD probe) and a control probe (e.g., ¹¹¹In-labeled RAD probe)

-

SPECT-CT scanner for in vivo imaging

-

Gamma counter for ex vivo biodistribution

Procedure:

-

Probe Administration: Administer the radiolabeled PEGylated probes (targeted and control) to tumor-bearing mice via intravenous (i.v.) injection.

-

In Vivo Imaging: At various time points post-injection (e.g., 4, 24, 48 hours), anesthetize the mice and perform whole-body SPECT-CT imaging to visualize the localization of the probes.

-

Biodistribution Analysis: At the final time point, euthanize the animals.

-

Excise tumors and major organs (liver, kidneys, spleen, muscle, blood, etc.).

-

Weigh each tissue sample and measure the radioactivity using a gamma counter.

-

Data Calculation: Calculate the probe uptake in each tissue as a percentage of the injected dose per gram of tissue (%ID/g).

-

Evaluation: Compare the tumor uptake of the targeted probe to that of the control probe and other tissues. High tumor-to-background ratios (e.g., tumor-to-muscle, tumor-to-liver) indicate successful and specific targeting.[3]

Visualizing Workflows and Concepts

Diagrams created using Graphviz provide clear visual representations of complex processes and relationships, adhering to specified design constraints.

Caption: A generalized workflow for the synthesis of a targeted, PEGylated fluorescent probe.

Caption: A standard workflow for the in vitro and in vivo evaluation of a fluorescent probe.

Caption: The "PEG-Fluorochrome Shielding" concept reduces self-quenching and non-specific binding.

Caption: Signaling pathway for a targeted fluorescent probe binding to a cell surface receptor.

References

- 1. benchchem.com [benchchem.com]

- 2. Fluorescent dye with PEG linker [schem.jp]

- 3. The PEG-Fluorochrome Shielding Approach for Targeted Probe Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. purepeg.com [purepeg.com]

- 5. chempep.com [chempep.com]

- 6. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Short PEG-Linkers Improve the Performance of Targeted, Activatable Monoclonal Antibody-Indocyanine Green Optical Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Core Benefits of PEGylated Fluorescent Linkers: A Technical Guide for Researchers

Introduction

In the fields of biopharmaceutical development, diagnostics, and advanced biological research, the precise chemical coupling of molecules—a process known as bioconjugation—is a fundamental necessity.[1] Among the most versatile tools in this domain are PEGylated fluorescent linkers. These compounds consist of polyethylene (B3416737) glycol (PEG) chains functionalized with a fluorescent dye and reactive groups for attachment to biomolecules.[2][3] PEGylated linkers serve as flexible, hydrophilic spacers that connect molecules like drugs, proteins, or imaging agents to other biological entities.[1] The process of attaching these PEG chains, or PEGylation, is a cornerstone of biopharmaceutical development, renowned for its ability to enhance the therapeutic efficacy, safety, and diagnostic utility of various agents.[4] This guide provides an in-depth exploration of the core benefits, quantitative performance, and experimental applications of PEGylated fluorescent linkers for researchers, scientists, and drug development professionals.

Core Principles and Key Benefits of PEGylation

Polyethylene glycol is a non-toxic, biocompatible, and highly water-soluble polymer.[4] When conjugated to a molecule, it imparts a range of beneficial properties that address common challenges in research and medicine, primarily by improving the pharmacokinetic and pharmacodynamic profiles of the conjugate.[4][5]

1. Enhanced Solubility and Stability The hydrophilic nature of the PEG backbone, with its repeating ethylene (B1197577) oxide units, forms hydrogen bonds with water.[6][7] This dramatically increases the aqueous solubility of hydrophobic molecules, such as certain fluorescent dyes and therapeutic payloads, making them suitable for administration and use in biological buffers.[1][2][4][6][8] Furthermore, the flexible PEG chain forms a protective hydration shell around the conjugated molecule, shielding it from enzymatic degradation and proteolysis, which enhances its stability in biological environments.[1][4][6][9][10]

2. Improved Pharmacokinetics and Prolonged Circulation One of the most significant advantages of PEGylation is the extension of a molecule's circulation half-life.[4] The attachment of a PEG chain increases the hydrodynamic radius of the conjugate.[4][11] This larger size reduces the rate of renal clearance, a primary elimination pathway for smaller molecules and proteins, leading to a longer presence in the bloodstream.[4][11][12] This sustained plasma concentration allows for less frequent dosing in therapeutic applications and longer imaging windows in diagnostics.[4][12]

3. Reduced Immunogenicity and Antigenicity For therapeutic proteins and other biologics, recognition by the host's immune system can limit efficacy and cause adverse reactions. The PEG chain can effectively "mask" or shield the antigenic epitopes on the surface of the molecule.[4][11][12] This steric hindrance prevents immune recognition, thereby reducing the immunogenicity and antigenicity of the therapeutic agent.[1][2][11][12]

4. Minimized Non-Specific Binding and Enhanced Signal Specificity In diagnostics and imaging, non-specific binding of fluorescent probes to cells, proteins, and surfaces is a major source of background noise and false signals.[13][14] PEGylation effectively passivates the surface of a probe, reducing these unwanted interactions.[9][15][16] A novel approach termed "PEG-fluorochrome Shielding" utilizes PEG to block troublesome interactions between fluorochromes and biomolecules, which can otherwise lead to self-quenching and high non-specific binding.[13][17][18] This shielding enhances the quantum yield of the fluorochrome and significantly improves the signal-to-noise ratio in imaging applications and biosensor assays.[9][13][17]

Quantitative Data on PEG Linker Performance

The length and structure (linear vs. branched) of the PEG linker are critical parameters that can be tuned to optimize the performance of a bioconjugate.[4][19] Longer PEG chains generally produce a more pronounced effect on circulation half-life but can also introduce greater steric hindrance, which may impact the binding affinity or biological activity of the conjugated molecule.[4][10][20]

Table 1: Impact of PEG Linker Length on Pharmacokinetics

This table summarizes data showing how increasing the molecular weight of the PEG linker enhances the in vivo circulation half-life of various molecules.

| Molecule Type | PEG Linker Length | Key Pharmacokinetic Finding | Reference |

| Affibody-Drug Conjugate | None | Half-life of 19.6 minutes. | [20][21] |

| Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase in half-life compared to no PEG. | [20][21] |

| Affibody-Drug Conjugate | 10 kDa | 11.2-fold increase in half-life compared to no PEG. | [20][21] |

| IgG Antibody-Drug Conjugate | PEG < 8 units | ADC exposure and clearance were dependent on PEG size. | [22] |

| IgG Antibody-Drug Conjugate | PEG ≥ 8 units | ADC exposure plateaued; clearance was minimized and approached that of the parental antibody. | [22] |

| Methotrexate-loaded Nanoparticles | 2 kDa, 5 kDa, 10 kDa | The Area Under the Curve (AUC) increased with increasing PEG molecular weight, indicating longer circulation. | [21] |

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity

While beneficial for pharmacokinetics, longer PEG chains can sometimes reduce the immediate in vitro potency of a molecule, a factor that must be balanced with the gains in in vivo efficacy.

| Molecule Type | PEG Linker Length | Key In Vitro Cytotoxicity Finding | Reference |

| Affibody-Drug Conjugate | None (No PEG) | Baseline cytotoxicity. | [20][23][24] |

| Affibody-Drug Conjugate | 4 kDa | 4.5-fold to 6.5-fold reduction in cytotoxicity compared to the non-PEGylated conjugate. | [20][23][24] |

| Affibody-Drug Conjugate | 10 kDa | 22-fold to 22.5-fold reduction in cytotoxicity compared to the non-PEGylated conjugate. | [20][23][24] |

Applications, Workflows, and Visualizations

PEGylated fluorescent linkers are instrumental across a wide range of research applications, from targeted drug delivery to high-sensitivity molecular imaging.

Antibody-Drug Conjugates (ADCs) for Targeted Therapy

In ADCs, a PEG linker connects a potent cytotoxic drug to a monoclonal antibody that targets a specific antigen on cancer cells.[9][13][25] The PEG linker enhances the solubility and stability of the ADC in the bloodstream, prolongs its circulation time for better tumor accumulation, and ensures the payload is released only after internalization by the target cell.[9][13]

Caption: Workflow of a PEGylated Antibody-Drug Conjugate (ADC) from circulation to tumor cell killing.

PEG-Fluorochrome Shielding for High-Contrast Imaging

Standard near-infrared (NIR) fluorescent probes often suffer from self-quenching and high non-specific binding in vivo, leading to poor image contrast.[13] The "PEG-fluorochrome shielding" approach uses a PEG linker to encapsulate the fluorochrome, preventing these unwanted interactions while preserving the targeting function of the attached ligand (e.g., a peptide).[13][17][18] This results in brighter probes with significantly lower background signal.

Caption: Comparison of a standard vs. a PEG-shielded fluorescent probe for in vivo imaging.

Surface Passivation for Bioassays

Non-specific adsorption of biomolecules to the surfaces of microplates, biosensors, or nanoparticles can denature probes and obscure results.[14] Covalently grafting or adsorbing PEG linkers to these surfaces creates a hydrophilic, protein-repellent barrier that minimizes non-specific binding, thereby improving the accuracy and reliability of the assay.[14][16]

Caption: PEG linkers create a passivation layer that prevents non-specific biomolecule adsorption.

Experimental Protocols

Detailed methodologies are crucial for the successful application of PEGylated fluorescent linkers. Below are representative protocols for common experiments.

Protocol 1: Site-Specific PEGylation of a Protein via Amine-Reactive Chemistry

This protocol describes the conjugation of a PEG linker functionalized with an N-hydroxysuccinimide (NHS) ester to primary amines (e.g., lysine (B10760008) residues) on a protein.

1. Materials:

- Protein of interest (e.g., antibody, enzyme) in a suitable buffer (e.g., PBS, pH 7.4-8.5). Buffer should be free of primary amines (e.g., Tris).

- Amine-reactive PEG-Fluorophore-NHS Ester.

- Anhydrous DMSO or DMF to dissolve the PEG linker.

- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

- Purification system: Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).

- Characterization equipment: UV-Vis spectrophotometer, SDS-PAGE, Mass Spectrometry (MALDI-TOF or ESI-MS).

2. Methodology:

- Protein Preparation: Prepare the protein at a concentration of 2-10 mg/mL in the amine-free reaction buffer.

- PEG Linker Preparation: Immediately before use, dissolve the PEG-Fluorophore-NHS ester in anhydrous DMSO to create a 10-20 mM stock solution.

- Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG linker to the protein solution. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

- Reaction Quenching: Add quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for 30 minutes.

- Purification: Remove unreacted PEG linker and byproducts by purifying the reaction mixture using SEC or TFF, exchanging the conjugate into a suitable storage buffer (e.g., PBS, pH 7.4).

- Characterization:

- Confirm conjugation and purity using SDS-PAGE (a shift in molecular weight will be observed).

- Determine the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance of the protein and the fluorophore.

- Verify the molecular weight of the final conjugate using Mass Spectrometry.[26]

Protocol 2: Evaluation of a PEG-Shielded Fluorescent Imaging Probe

This protocol outlines the comparative evaluation of a PEGylated versus a non-PEGylated fluorescent probe.[13][17]

1. Materials:

- Synthesized probes: 1) Targeting Ligand-Fluorochrome and 2) Targeting Ligand-PEG-Fluorochrome.

- Target-positive and target-negative cell lines.

- Flow cytometer (FACS).

- Animal model (e.g., tumor-bearing mouse).

- In vivo fluorescence imaging system.

2. In Vitro Evaluation of Non-Specific Binding:

- Cell Culture: Seed target-positive and target-negative cells in separate plates.

- Incubation: Incubate both cell lines with equimolar concentrations of the PEGylated and non-PEGylated probes for 1-2 hours. Include a no-probe control group.

- Analysis: Wash the cells thoroughly to remove unbound probe. Detach the cells and analyze them via flow cytometry.

- Expected Outcome: The PEGylated probe should show significantly lower fluorescence intensity in the target-negative cells compared to the non-PEGylated probe, indicating reduced non-specific binding.[13][17]

3. In Vivo Imaging and Biodistribution:

- Administration: Administer equivalent doses of the PEGylated and non-PEGylated probes to separate cohorts of tumor-bearing animals via intravenous injection.

- Imaging: Acquire whole-body fluorescence images at multiple time points (e.g., 1, 4, 24, and 48 hours) post-injection.

- Analysis: Quantify the fluorescence intensity in the tumor and in a non-target region (e.g., muscle) to calculate the tumor-to-background ratio (TBR).

- Biodistribution (Optional): After the final imaging time point, euthanize the animals and excise major organs and the tumor. Image the excised tissues to confirm the biodistribution of the probes.